L-Ethylphenidate

描述

L-Ethylphenidate (l-EPH) is a transesterification metabolite formed when ethanol interacts with racemic methylphenidate (dl-MPH), a psychostimulant used to treat ADHD. Unlike its pharmacologically active d-isomer counterpart (d-MPH), l-EPH is primarily inactive at therapeutic doses . Its formation is mediated by carboxylesterase 1 (CES1), which enantioselectively transesterifies the inactive l-MPH isomer in the presence of ethanol . Plasma concentrations of l-EPH frequently exceed 1 ng/ml in humans under co-administration of dl-MPH and ethanol, though its pharmacological contribution remains minimal .

属性

CAS 编号 |

852020-43-0 |

|---|---|

分子式 |

C15H21NO2 |

分子量 |

247.33 g/mol |

IUPAC 名称 |

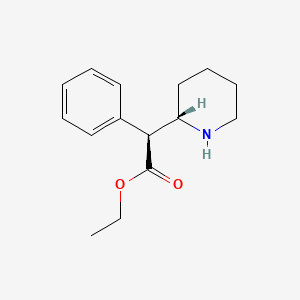

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m0/s1 |

InChI 键 |

AIVSIRYZIBXTMM-KBPBESRZSA-N |

手性 SMILES |

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2 |

规范 SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

L-Ethylphenidate can be synthesized through the transesterification of methylphenidate with ethanol. This process involves the hydrolysis of methylphenidate hydrochloride to ritalinic acid, which is then esterified with ethanolic hydrochloric acid to produce this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

化学反应分析

L-Ethylphenidate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

科学研究应用

L-Ethylphenidate has several scientific research applications, including:

作用机制

L-Ethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is primarily mediated through its binding to the dopamine and norepinephrine transporters, blocking their function and prolonging the action of these neurotransmitters . The increased levels of norepinephrine and dopamine enhance cognitive function, attention, and alertness, making it effective in treating conditions like ADHD .

相似化合物的比较

D-Ethylphenidate (d-EPH)

- Pharmacological Activity : Unlike l-EPH, d-EPH exhibits stimulant properties but is detected only in trace amounts (pg/ml range) in plasma, rarely exceeding 10% of l-EPH concentrations .

- Metabolic Formation: Both ethylphenidate isomers arise from ethanol-MPH interactions, but d-EPH formation is negligible due to CES1’s preference for l-MPH as a substrate .

- Clinical Relevance : The low abundance of d-EPH limits its role in therapeutic or adverse effects, though its presence underscores the enantioselectivity of CES1 .

Racemic Methylphenidate (dl-MPH)

- Metabolic Interaction: Ethanol co-administration elevates plasma d-MPH concentrations by 25–40% due to competitive inhibition of CES1 by l-MPH, which is diverted to form l-EPH .

- Subjective Effects: Ethanol potentiates dl-MPH’s stimulant effects, particularly in women, who report stronger subjective responses despite lower d-MPH bioavailability .

Dexmethylphenidate (d-MPH)

- Metabolic Stability: Pure d-MPH lacks l-MPH, eliminating competitive CES1 inhibition.

- Delayed Subjective Effects: Ethanol-induced potentiation of d-MPH’s subjective effects (e.g., euphoria) occurs later than with dl-MPH, suggesting distinct pharmacokinetic pathways .

- Gender Differences: Men exhibit faster d-MPH absorption (Tmax 1.1 hours earlier) and higher partial AUC0.5–2h values compared to women when d-MPH is combined with ethanol .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Parameters of L-Ethylphenidate and Comparators

Notes:

- Gender Differences : Women exhibit lower d-MPH bioavailability but report stronger subjective effects, suggesting pharmacodynamic sex dimorphisms .

Analytical and Clinical Implications

- Detection Methods : Chiral LC-MS/MS and SFC-MS/MS are critical for distinguishing ethylphenidate isomers and MPH metabolites in biological matrices .

- Stability : l-EPH and d-EPH degrade over time, necessitating prompt analysis for forensic or clinical purposes .

- Therapeutic Monitoring : CES1 polymorphisms (e.g., poor metabolizers) may require individualized dosing to avoid toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。